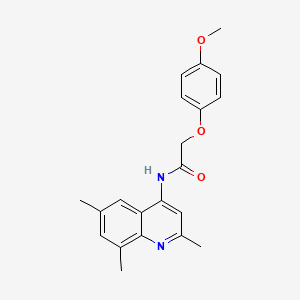

3-Formyl-4-(methoxycarbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

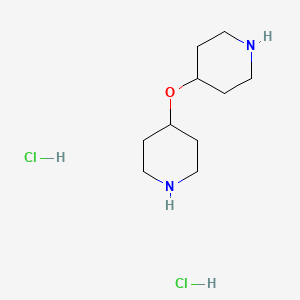

3-Formyl-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H8O5 . It is a derivative of benzoic acid, which is an important intermediate in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of this compound can be achieved through the esterification of dicarboxylic acids . This process involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst to produce an ester. The esterification process is commonly used in the production of a wide range of chemicals and is a fundamental reaction in organic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a formyl group (CHO), a methoxycarbonyl group (COOCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Applications De Recherche Scientifique

Luminescence Enhancement in Lanthanide Complexes

Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy substituents, demonstrated the influence of electron-donating (-OMe) groups on photophysical properties. These compounds showed enhanced photoluminescence, which is critical for developing new luminescent materials with potential applications in sensing, imaging, and light-emitting devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalytic Applications in Organic Synthesis

Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the selective formation of unsaturated esters. This process is significant for the efficient synthesis of various esters, demonstrating the utility of methoxycarbonyl-containing compounds in facilitating catalytic reactions that are fundamental in organic synthesis and industrial chemistry (A. A. N. Magro, Lynzi M. Robb, P. Pogorzelec, A. Slawin, G. Eastham, D. Cole-Hamilton, 2010).

Synthesis of Isoindolinone Derivatives

Shen et al. (2013) reported an eco-friendly synthesis of isoindolinone derivatives via a three-component reaction involving 2-formyl benzoic acid. This method underscores the role of 3-Formyl-4-(methoxycarbonyl)benzoic acid derivatives in the synthesis of biologically active compounds, contributing to green chemistry by utilizing water as a solvent and yielding products relevant for pharmaceutical research (S. Shen, Xingwen Sun, G. Lin, 2013).

Water Purification Using Photocatalysis

Matthews (1990) explored the use of TiO2 suspensions under near-U.V. light for purifying water containing organic pollutants, including benzoic acid derivatives. This study demonstrates the potential of photocatalytic degradation in environmental cleanup, with this compound derivatives serving as model compounds for understanding the mechanisms of pollutant degradation (R. W. Matthews, 1990).

Mécanisme D'action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be in facilitating chemical reactions.

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may play a role in various biochemical pathways depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(methoxycarbonyl)benzoic acid are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

Analyse Biochimique

Biochemical Properties

3-Formyl-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding carboxylic acid and alcohol. Additionally, this compound can participate in nucleophilic substitution reactions at the benzylic position, which are important for various synthetic processes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, potentially altering the levels of key metabolites within the cell. Furthermore, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the reaction. For example, it may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester bonds. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods, particularly when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at very high doses, including potential damage to cellular structures and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, it can be metabolized by esterases to produce the corresponding carboxylic acid and alcohol. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity can be modulated by its localization within the cell, affecting its interactions with other biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

3-formyl-4-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHFSGQSNTXWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)